Tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate, also known as 1-Boc-3-hydroxyazetidine, is a chemical compound with the empirical formula C8H15NO3 . It has a molecular weight of 173.21 .
Molecular Structure Analysis
The InChI string for this compound is1S/C8H15NO3/c1-8(2,3)12-7(11)9-4-6(10)5-9/h6,10H,4-5H2,1-3H3
. This provides a standardized way to represent the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 36-43 °C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Structural Modification
- Synthesis Techniques : Research shows various synthesis methods for azetidine intermediates, including 1-(tert-butyl)-3-aminoazetidine using sodium azide and phthalimide potassium salt as ammonia sources. These methods focus on operability, security, and yield of the synthesis process (Yang, 2010).
- Diversified Synthesis of Azetidine Derivatives : An improved, gram-scale synthesis of protected 3-haloazetidines has been developed. These intermediates aid in the rapid synthesis of high-value azetidine-3-carboxylic acid derivatives, including tert-butoxycarbonyl variants (Ji, Wojtas, & Lopchuk, 2018).
- Novel Amino Acid-Azetidine Chimeras : Researchers synthesized azetidine-2-carboxylic acid analogs with various heteroatomic side chains. These chimeras are designed to study the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Potential Biological Activities
- Antitumour Activity : Di- and tri-organotin derivatives of azetidinone compounds, including those with tert-butyl groups, have shown antitumour activity against human tumor cell lines (Gielen et al., 1999).
- Antibiofilm Activity : Tert-butylphenylthiazoles with an oxadiazole linker, including compounds with 3-hydroxyazetidine side chains, exhibited promising antibacterial activity against resistant bacterial species and the ability to eradicate biofilms (Kotb et al., 2019).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Properties
IUPAC Name |
tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-4-8(5-13)12-6-9(14)7-12/h8-9,14H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLMHYPFPADTTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001145748 | |
Record name | [1,3′-Biazetidine]-1′-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001145748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257293-86-9 | |
Record name | [1,3′-Biazetidine]-1′-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257293-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,3′-Biazetidine]-1′-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001145748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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